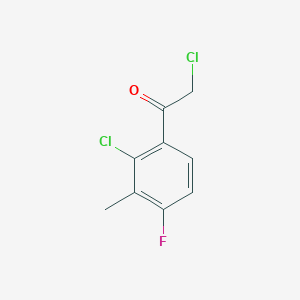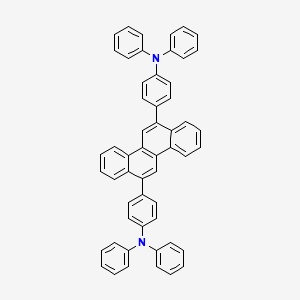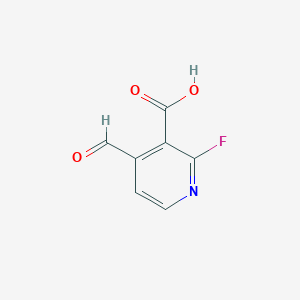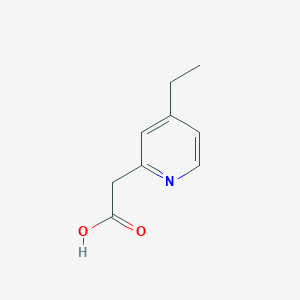
2-(4-Ethylpyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the pyridine ring in the structure of this compound imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridinecarboxylic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-(4-Ethylpyridin-2-yl)acetonitrile using a palladium catalyst. This process is carried out under high pressure and temperature conditions to achieve high yields of the desired product.
化学反応の分析
Types of Reactions
2-(4-Ethylpyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: The major product is this compound.
Reduction: The major product is 2-(4-Ethylpyridin-2-yl)ethanol.
Substitution: The major products depend on the substituent introduced, such as this compound derivatives with halogen or nitro groups.
科学的研究の応用
2-(4-Ethylpyridin-2-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Ethylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activities. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 2-(4-Methylpyridin-2-yl)acetic acid
- 2-(4-Propylpyridin-2-yl)acetic acid
- 2-(4-Butylpyridin-2-yl)acetic acid
Uniqueness
2-(4-Ethylpyridin-2-yl)acetic acid is unique due to the presence of the ethyl group at the 4-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds with different alkyl groups.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
2-(4-ethylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-2-7-3-4-10-8(5-7)6-9(11)12/h3-5H,2,6H2,1H3,(H,11,12) |
InChIキー |
HYFTUDYENGFQGN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



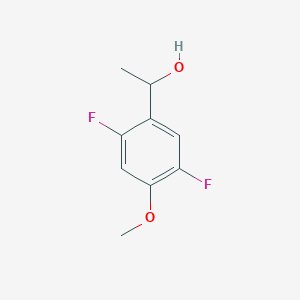


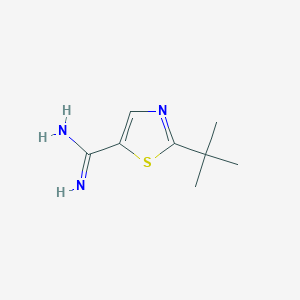
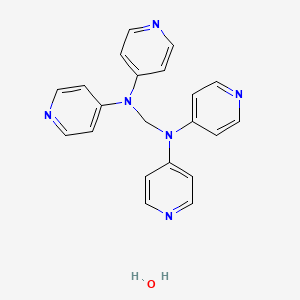
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)

